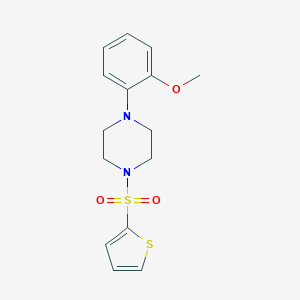![molecular formula C18H14Cl2N2O2 B299387 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide](/img/structure/B299387.png)
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide, also known as Q-VD-OPh, is a chemical compound that has been studied for its potential applications in scientific research. Q-VD-OPh is a small molecule inhibitor of caspase activity, which plays a crucial role in programmed cell death or apoptosis.
Mécanisme D'action
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide acts as a small molecule inhibitor of caspase activity by binding to the active site of caspases and preventing their activation. Caspases are a family of proteases that play a crucial role in programmed cell death or apoptosis. This compound has been shown to inhibit caspase-3, -7, and -9 activity, which are involved in the initiation and execution of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from apoptosis induced by various stimuli, including staurosporine, etoposide, and oxidative stress. This compound has also been shown to protect neurons from excitotoxicity-induced cell death and reduce infarct size in a mouse model of ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high specificity for caspases. This compound has also been shown to be effective in various cell types and animal models. However, this compound has some limitations, including its low solubility in water and its potential off-target effects.
Orientations Futures
There are several future directions for the study of 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide. One direction is to further investigate its potential applications in the treatment of various diseases, such as neurodegenerative diseases, cardiovascular diseases, and cancer. Another direction is to develop more potent and selective caspase inhibitors based on the structure of this compound. Additionally, the use of this compound as a tool to study the role of caspases in various biological processes could lead to new insights into the mechanisms of cell death and survival.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of caspase activity that has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit caspase activity, protect cells from apoptosis, and reduce infarct size in a mouse model of ischemic stroke. This compound has several advantages for lab experiments, including its high specificity for caspases and its effectiveness in various cell types and animal models. However, this compound has some limitations, including its low solubility in water and potential off-target effects. There are several future directions for the study of this compound, including its potential applications in the treatment of various diseases and the development of more potent and selective caspase inhibitors.
Méthodes De Synthèse
The synthesis of 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide involves the reaction of 3,4-dichlorobenzoyl chloride and 8-hydroxyquinoline in the presence of triethylamine and dichloromethane. The resulting product is then treated with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and O-phenylenediamine to form this compound. The yield of the synthesis process is typically around 50%.
Applications De Recherche Scientifique
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit caspase activity in various cell types, including neurons, cardiomyocytes, and cancer cells. This compound has also been used to study the role of caspases in various biological processes, such as apoptosis, necroptosis, and autophagy.
Propriétés
Formule moléculaire |
C18H14Cl2N2O2 |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
3,4-dichloro-N-(2-quinolin-8-yloxyethyl)benzamide |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-14-7-6-13(11-15(14)20)18(23)22-9-10-24-16-5-1-3-12-4-2-8-21-17(12)16/h1-8,11H,9-10H2,(H,22,23) |
Clé InChI |
VHXJRJDXPYSJTH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B299304.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(2-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B299305.png)
![Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299309.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299313.png)
![2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B299315.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)
![Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B299320.png)

![2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B299322.png)

![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)

![Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)